2,6-Dimethylbenzaldehyde
Overview
Description
2,6-Dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀OThis compound is characterized by its colorless to light yellow crystalline solid appearance and is slightly soluble in water but more soluble in organic solvents such as alcohols and ethers . It is commonly used in the cosmetics industry as an additive in perfumes and flavors, as well as a raw material for dyes and pigments .
Preparation Methods
2,6-Dimethylbenzaldehyde can be synthesized through the oxidation of toluene. The most common method involves the use of hydrogen peroxide or chlorine oxygen air as oxidizing agents . The reaction conditions typically include a controlled temperature and pressure to ensure the efficient conversion of toluene to this compound. Industrial production methods also follow similar oxidative processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,6-Dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,6-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,6-dimethylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions include 2,6-dimethylbenzoic acid, 2,6-dimethylbenzyl alcohol, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2,6-Dimethylbenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The compound’s reactivity with nucleophiles makes it a valuable reagent in organic synthesis, facilitating the formation of complex molecules through condensation and addition reactions .
Comparison with Similar Compounds
2,6-Dimethylbenzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Unlike this compound, benzaldehyde lacks the methyl groups on the aromatic ring, which affects its reactivity and solubility.
2,4-Dimethylbenzaldehyde: This compound has methyl groups at different positions on the aromatic ring, leading to variations in its chemical behavior and applications.
3,5-Dimethylbenzaldehyde: Similar to this compound, but with methyl groups at the 3 and 5 positions, influencing its reactivity and use in synthesis.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2,6-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-4-3-5-8(2)9(7)6-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQBWSZHCKOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342693 | |
Record name | 2,6-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-56-4 | |
Record name | 2,6-Dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 2,6-Dimethylbenzaldehyde?
A1: this compound readily reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction is a significant degradation pathway for the compound in the environment. The rate coefficient for this reaction has been determined to be (30.7 ± 3.0) × 10-12 cm3 molecule-1 s-1 at 295 ± 2K and atmospheric pressure. [] This reactivity is comparable to other dimethylbenzaldehyde isomers, indicating that the position of the methyl substituents on the aromatic ring does not significantly influence the OH radical reaction rate. []
Q2: Can this compound be used as a starting material for synthesizing more complex molecules?
A2: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it reacts with Meldrum's acid to form a condensation product. Upon flash vacuum pyrolysis, this intermediate yields 7-methoxy-5-methyl-2-naphthol, a precursor to the bioactive compound 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. [] This naphthoic acid derivative is a key component in enediyne and other antibiotics due to its intercalating properties. []
Q3: How does the steric bulk of this compound affect its reactivity?
A3: The two methyl groups adjacent to the aldehyde function in this compound introduce significant steric hindrance. This steric effect influences the compound's reactivity in several ways:
- Slower reaction rates: Reactions involving the aldehyde group may proceed slower compared to less hindered benzaldehydes. For example, the condensation reaction with a Horner-Wadsworth-Emmons (HWE) reagent to form α-keto (cyanomethylene)triphenylphosphoranes requires a longer reaction time for this compound compared to less hindered aldehydes. []
- Influence on reaction products: In some cases, the steric bulk can dictate the stereochemical outcome of reactions. For instance, in the reaction with (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime, the oxime side chain deviates significantly (by 50.5°) from coplanarity with the benzene ring due to steric clashes with the methyl groups. []
Q4: Can this compound be used in the synthesis of heterocyclic compounds?
A4: Yes, this compound reacts with 4-Hydroxycoumarin to yield 3,3′-benzylidene-bis-(4-hydroxycoumarins), which are unstable intermediates. [] These intermediates then undergo an intramolecular ring closure, ultimately forming derivatives of 7-[4′-hydroxycoumarinyl-(3′)]-benzopyrano [3,2-c] coumarins. [] This reaction highlights the utility of this compound in constructing complex heterocyclic systems.
Q5: Are there any known crystallographic studies on derivatives of this compound?
A5: Yes, several crystal structures of this compound derivatives have been solved, providing insights into their molecular geometry and packing:
- (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime: This compound crystallizes in the P21/n space group and forms dimers through hydrogen bonding around the center of symmetry. []
- (E)-4-Chloro-2,6-dimethylbenzaldehyde O-methyloxime: The crystal structure of this derivative has been determined at 93K. []
- N-methyl benzaldehyde nitrone: While not a direct derivative of this compound, this compound provides a structural analogue. Its crystal structure reveals a Z configuration about the carbon-nitrogen double bond with minimal deviation from planarity. []
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